N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core structure. The compound features a 4-chlorobenzyl group at the N-position, a 4-methylphenyl substituent at the 3-position, and a carboxamide moiety at the 8-position.
Key structural attributes include:
- Triazoloquinazoline core: Combines triazole and quinazoline rings, enabling π-π stacking and hydrogen bonding interactions.
- Substituent effects: The 4-chlorobenzyl group may enhance lipophilicity and membrane permeability, while the 4-methylphenyl group contributes steric bulk and moderate electron-donating effects.
- Carboxamide functionality: Likely improves solubility and serves as a hydrogen bond donor/acceptor.
Properties
Molecular Formula |
C24H18ClN5O2 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H18ClN5O2/c1-14-2-6-16(7-3-14)21-22-27-24(32)19-11-8-17(12-20(19)30(22)29-28-21)23(31)26-13-15-4-9-18(25)10-5-15/h2-12,29H,13H2,1H3,(H,26,31) |
InChI Key |
BIMVQPJWFADHHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Quinazoline Ring Formation: The quinazoline ring is often formed via a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.
Coupling Reactions: The triazole and quinazoline rings are then coupled together using suitable reagents and catalysts, such as palladium-catalyzed cross-coupling reactions.
Substitution Reactions: The final compound is obtained by introducing the 4-chlorophenyl and 4-methylphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial compound.
Biology: Used in studies involving enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
N-Benzyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (E543-0685)
This analog (Compound ID: E543-0685) differs in its substituents:
- 4-Methoxyphenyl vs. 4-methylphenyl at the 3-position.
- Benzyl vs. 4-chlorobenzyl at the N-position.
| Property | E543-0685 | Target Compound (Inferred) |
|---|---|---|
| Molecular Formula | C24 H19 N5 O3 | C26 H20 Cl N5 O2 (estimated) |
| Molecular Weight | 425.45 g/mol | ~466.92 g/mol |
| logP | 2.9677 | Likely higher (Cl substituent) |
| Hydrogen Bond Acceptors | 7 | 6–7 (similar carboxamide core) |
| Polar Surface Area | 82.188 Ų | ~80–85 Ų |
However, the 4-methylphenyl substituent may reduce electron-withdrawing effects compared to E543-0685’s 4-methoxyphenyl group, altering receptor-binding affinity .
2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- A [1,2,4]triazolo[4,3-a]quinazoline core vs. [1,2,3]triazolo[1,5-a]quinazoline in the target compound.
- Diisobutyl groups at N4, increasing steric hindrance.
- 3-Chlorobenzyl vs. 4-chlorobenzyl substitution.
Comparison Highlights :
- Core structure : The [1,2,4]triazolo system may exhibit distinct electronic properties compared to the [1,2,3]triazolo arrangement, affecting aromatic interactions.
- Substituents : Diisobutyl groups likely elevate molecular weight (~550–600 g/mol estimated) and logP (>3.5), reducing aqueous solubility compared to the target compound.
- Chlorine position : 3-Chlorobenzyl in this analog vs. 4-chlorobenzyl in the target compound may alter steric and electronic interactions with biological targets .
Triazolopyrimidine Derivatives ()
Key findings from include:
- Chiral centers : Introduction of α-methyl groups in acetylhydrazone derivatives improved herbicidal and fungicidal activity.
- Substituent effects : Methoxy and methyl groups enhanced bioactivity, suggesting that the target compound’s 4-methylphenyl group may similarly optimize interactions with enzymes like acetolactate synthase (ALS) in plants.
Contrast with Target Compound :
- The target compound’s achirality (inferred from ’s analog) may limit enantiomer-specific activity observed in chiral triazolopyrimidines .
Oxazole Derivatives ()
4-Benzyl-1,3-oxazole derivatives with 4-chlorophenylsulfonyl moieties () highlight the role of halogenated aromatic groups in cytotoxicity. While structurally distinct, these compounds emphasize:
- Chlorophenyl groups : Enhance binding to hydrophobic pockets in biological targets.
- Carboxamide linkages : Improve solubility and hydrogen bonding, as seen in the target compound.
Divergence :
- The triazoloquinazoline core’s nitrogen-rich structure may offer broader hydrogen-bonding capabilities compared to oxazoles, favoring interactions with nucleotide-binding sites .
Research Implications
- Synthetic Optimization : Introducing electron-withdrawing groups (e.g., Cl) and fine-tuning substituent positions could enhance the target compound’s bioactivity.
- Chirality Exploration : Despite being achiral, derivatives with α-methyl groups (as in ) may improve potency.
- Solubility Challenges : High logP values in triazoloquinazolines necessitate formulation strategies to mitigate poor aqueous solubility.
Biological Activity
N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews various studies that explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C27H24ClN5O2. It has a molecular weight of 486.0 g/mol. The compound features a triazoloquinazoline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H24ClN5O2 |
| Molecular Weight | 486.0 g/mol |
| IUPAC Name | This compound |
| InChI Key | MRAZNOGYJHVHAX-UHFFFAOYSA-N |
Anticancer Activity
Several studies have evaluated the anticancer properties of quinazoline derivatives, including the compound . Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : The compound was tested against Hepatocellular carcinoma (HePG-2), Mammary gland breast cancer (MCF-7), Human prostate cancer (PC3), and Colorectal carcinoma (HCT-116).
- Results :
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. This interaction may lead to alterations in enzyme activity or receptor binding that contribute to its anticancer effects.
Antimicrobial Activity
In addition to its anticancer properties, quinazoline derivatives have been explored for their antimicrobial activities:
- Activity Against Bacteria : Some related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Mechanism : The proposed mechanism includes inhibition of bacterial growth through interference with essential metabolic pathways .
Case Studies and Research Findings
A notable study conducted on quinazoline derivatives demonstrated their potential as effective anticancer agents. The study synthesized various compounds and assessed their cytotoxicity using the MTT assay:
- Study Design : A series of quinazoline derivatives were synthesized and evaluated for their anticancer activity.
- Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
